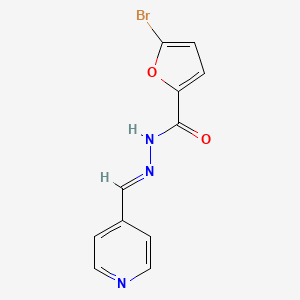

![molecular formula C24H28N6O B5526602 4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine, involves nucleophilic substitution reactions and the introduction of piperazine and naphthoyl groups onto the pyrimidine scaffold. These synthetic routes allow for structural variety and the exploration of various pharmacological activities (Jang et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their pharmacological properties. Studies involving X-ray diffraction analysis have provided insights into the crystal and molecular structure of related compounds, highlighting the importance of the planarity of the pyrimidine ring and the dihedral angles between connected rings for their biological activity (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to a wide range of compounds with varying pharmacological properties. For example, the introduction of different substituents at the pyrimidine ring can result in compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure can affect the compound's stability and reactivity, which are crucial for its pharmacological effectiveness (Anthal et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, are determined by the structure of the pyrimidine derivative. The presence of piperazine and naphthoyl groups, for instance, has been associated with potent anticancer activity and high DNA binding affinity, illustrating the compound's potential in therapeutic applications (Kamal et al., 2008).

科学的研究の応用

Pharmacological Properties

A research study conducted by Mattioda et al. (1975) focused on the synthesis of a series of 4-piperazinopyrimidines, which includes compounds related to 4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine. This series displayed a range of pharmacological properties, such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. Two compounds from this series were selected for clinical investigations due to their potent antiemetic activity (Mattioda et al., 1975).

Synthesis and Anticancer Activity

Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the compound , and evaluated their antiproliferative effects against various human cancer cell lines. Compounds in this series, particularly 6d, 6e, and 6i, demonstrated significant activity on all tested cell lines except K562, suggesting potential as anticancer agents (Mallesha et al., 2012).

Luminescent Properties

Gan et al. (2003) studied novel piperazine substituted naphthalimide model compounds, which are structurally similar to 4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine. They focused on the luminescent properties and photo-induced electron transfer of these compounds, revealing interesting characteristics for potential applications in materials science and photonics (Gan et al., 2003).

Antibacterial Activity

A study by Matsumoto and Minami (1975) involved the synthesis of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids, compounds related to the one . These compounds demonstrated significant antibacterial activity, especially against gram-negative bacteria, including Pseudomonas aeruginosa. The study provided insight into the structure-activity relationships of these compounds (Matsumoto & Minami, 1975).

特性

IUPAC Name |

[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-27-8-10-28(11-9-27)22-17-23(26-18-25-22)29-12-14-30(15-13-29)24(31)21-7-6-19-4-2-3-5-20(19)16-21/h2-7,16-18H,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJAMHSMRCTCPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)

![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)